Cas no 2946-98-7 (Phenol,4-[2-[4-(methylamino)phenyl]diazenyl]-)
2946-98-7 structure
Product Name:Phenol,4-[2-[4-(methylamino)phenyl]diazenyl]-
CAS No:2946-98-7
MF:C13H13N3O
MW:227.261822462082
CID:265913
PubChem ID:145665
Update Time:2025-04-19
Phenol,4-[2-[4-(methylamino)phenyl]diazenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-[2-[4-(methylamino)phenyl]diazenyl]-
- 4-[[4-(methylamino)phenyl]hydrazinylidene]cyclohexa-2,5-dien-1-one
- p-((p-(Methylamino)phenyl)azo)phenol
- 4-{2-[4-(Methylamino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
- 2946-98-7
- Phenol, p-((p-(methylamino)phenyl)azo)-
- DTXSID50951972
- SCHEMBL16752835
-
- Inchi: 1S/C13H13N3O/c1-14-10-2-4-11(5-3-10)15-16-12-6-8-13(17)9-7-12/h2-9,14,17H,1H3/b16-15+
- InChI Key: OKWVLSBVFUAJHV-FOCLMDBBSA-N
- SMILES: OC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)NC
Computed Properties
- Exact Mass: 227.10599
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 57Ų
Experimental Properties
- PSA: 53.49
Phenol,4-[2-[4-(methylamino)phenyl]diazenyl]- Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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